molecular formula C10H12BrNO2S B2652199 (5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1858897-49-0

(5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone

Cat. No.: B2652199
CAS No.: 1858897-49-0
M. Wt: 290.18
InChI Key: PGPIVQUVVHDKOU-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is a complex organic compound featuring a furan ring substituted with a bromine atom and a pyrrolidine ring substituted with a methylthio group

Scientific Research Applications

(5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the bromination of furan to obtain 5-bromofuran, followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The final step involves the addition of the methylthio group under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone: Unique due to the combination of a brominated furan ring and a methylthio-substituted pyrrolidine ring.

    (5-Chlorofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    (5-Bromofuran-2-yl)(3-(ethylthio)pyrrolidin-1-yl)methanone: Similar structure but with an ethylthio group instead of methylthio, affecting its chemical behavior and applications.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-15-7-4-5-12(6-7)10(13)8-2-3-9(11)14-8/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPIVQUVVHDKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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